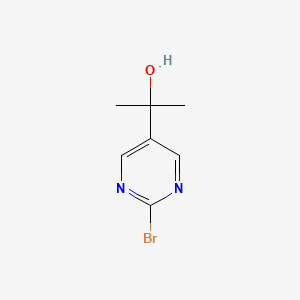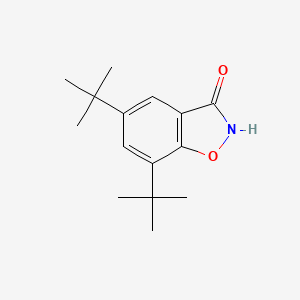
5,7-Di-tert-butylbenzisoxazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Di-tert-butylbenzisoxazol-3(2H)-one is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of two tert-butyl groups attached to a benzisoxazole ring, which imparts significant steric hindrance and stability to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Di-tert-butylbenzisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-di-tert-butylsalicylic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate oxime, which then undergoes cyclization to form the benzisoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Di-tert-butylbenzisoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho to the tert-butyl groups, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of reduced benzisoxazole derivatives.
Substitution: Formation of halogenated or nitrated benzisoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
5,7-Di-tert-butylbenzisoxazol-3(2H)-one has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its stability and unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and resins, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 5,7-Di-tert-butylbenzisoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Di-tert-butylbenzoxazole: Similar structure but lacks the isoxazole ring, leading to different reactivity and applications.
5,7-Di-tert-butylbenzimidazole: Contains an imidazole ring instead of isoxazole, resulting in distinct chemical properties and uses.
5,7-Di-tert-butylbenzothiazole: Features a thiazole ring, which imparts different electronic and steric effects compared to benzisoxazole.
Uniqueness
5,7-Di-tert-butylbenzisoxazol-3(2H)-one is unique due to the presence of the isoxazole ring, which provides distinct electronic properties and reactivity compared to other similar compounds. The tert-butyl groups also contribute to its stability and steric hindrance, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C15H21NO2 |
|---|---|
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
5,7-ditert-butyl-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C15H21NO2/c1-14(2,3)9-7-10-12(18-16-13(10)17)11(8-9)15(4,5)6/h7-8H,1-6H3,(H,16,17) |
InChI-Schlüssel |
FLVOFMICOVGDSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)ONC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


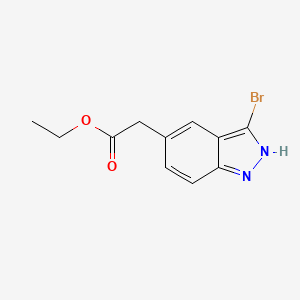
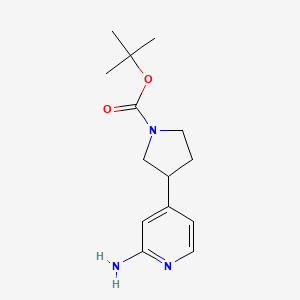
![5-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B13688792.png)
![2-(Benzo[b]thiophen-3-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13688800.png)
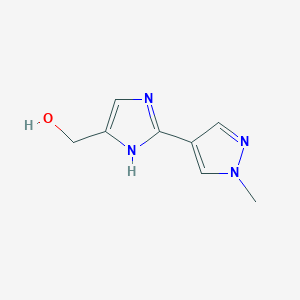

![7-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13688828.png)


![5-Fluorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13688835.png)
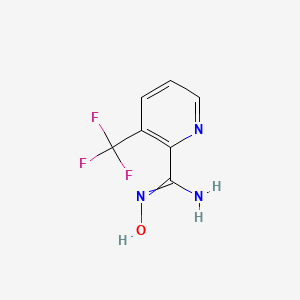
![2-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13688838.png)
![2-(2,4-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13688845.png)
